molecular formula C17H14O B7820648 1,4-Pentadien-3-one, 1,5-diphenyl-

1,4-Pentadien-3-one, 1,5-diphenyl-

Cat. No. B7820648
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Pentadien-3-one, 1,5-diphenyl- is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Pentadien-3-one, 1,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Pentadien-3-one, 1,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metalation Reactions : Brenner and Klein (1969) studied the metalation of 1,5-Diphenyl-1,3- and 1,4-pentadienes, revealing that metalation produced a single pentadienyl anion, leading to 1,5-diphenyl-1,3-pentadiene upon protonation (S. Brenner & J. Klein, 1969).

  • Structural Changes in Crystals : Turowska-Tyrk (2003) observed the disappearance of reflections in the crystal of 1,5-diphenyl-1,4-pentadien-3-one during UV/Vis irradiation, marking an early example of photo-induced rearrangement in a crystal (I. Turowska-Tyrk, 2003).

  • Hirshfeld Surface Analysis : Ligiéro et al. (2021) explored the crystal structure and Hirshfeld surface of 1,4-pentadien-3-one, finding that it is organized through various hydrogen bonds and π-stacking interactions (Carolina B. P. Ligiéro et al., 2021).

  • Photochemistry and Organic Reactions : Zimmerman, Penn, and Johnson (1981) studied the photochemistry of 1,1,4-triphenyl-1,4-pentadiene, showing different photochemical reactions under varied conditions (H. Zimmerman, J. Penn, & M. Johnson, 1981).

  • Antioxidative Agents : Sardjiman et al. (1997) synthesized 1,5-diphenyl-1,4-pentadiene-3-ones and found them to exhibit potent antioxidative activity, especially with certain substitutions (S. Sardjiman et al., 1997).

  • Copper(II) Determination : Sreedhar and Jyothi (2005) used 1,5-Diphenyl-1,4-pentadien-3-oxime for the extractive spectrophotometric determination of trace amounts of copper(II), showcasing its application in analytical chemistry (N. Sreedhar & Y. Jyothi, 2005).

  • Ultrasound Irradiation in Synthesis : Li et al. (2012) utilized ultrasound and p-dodecylbenzenesulfonic acid in aqueous media to improve the synthesis of 1,5-diphenyl-1,4-pentadien-3-ylidene-hydrazinecarboximidamide hydrochlorides (Ji-tai Li et al., 2012).

  • Palladium Nanoparticles and Catalysis : Moreno-Mañas, Pleixats, and Villarroya (2001) demonstrated the use of 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one in stabilizing palladium nanoparticles, effective in Suzuki cross-couplings and Heck reactions (M. Moreno-Mañas, and Roser Pleixats, & S. Villarroya, 2001).

  • Cyclocopolymerization with Carbon Monoxide : Nozaki et al. (1997) reported the cyclocopolymerization of 1,4-pentadiene with carbon monoxide, catalyzed by Pd(II) and BINAPHOS, to form a polyketone with unique structural features (K. Nozaki et al., 1997).

properties

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKGGPCROCCUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Pentadien-3-one, 1,5-diphenyl-

CAS RN

538-58-9
Record name Dibenzylideneacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

To an aqueous solution of sodium hydroxide (200 grams (g) in one liter of water) was added ethanol (1.6 liters; purity greater than 95%) and the resultant mixture was stirred well. Another mixture having acetone (29 g) and benzaldehyde (106 g) was added to this solution under stirring. A yellow colored precipitate was observed. The stirring was continued for about 15 minutes (min). Subsequently additional acetone (29 g) and benzaldehyde (106 g) were added and the mixture was stirred for another 45 min. The yellow colored precipitate was separated by filtration, washed with water (2 liters), and dried at room temperature to get 223 g of crude dibenzalacetone. Melting point of the compound was obtained as 104-106° C. This product was used in the next step without further purification.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
106 g
Type
reactant
Reaction Step Four
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
29 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Benzaldehyde (1b, 2.54 ml, 25.0 mmol) and acetone (19, 0.90 ml, 12.2 mmol) were combined in ethanol (20 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (2.50 g, 62.5 mmol) and water (25 ml) was added and the solution stirred for 3 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethanol to afford 2.35 g (82%) of yellow crystals: mp 110-112° C. [expected mp 112-114° C.]; 1H NMR: δ 7.07 (d, 2H, J=15.9 Hz), 7.40 (m, 8H), 7.61 (m, 2H), 7.73 (d, 2H, J=15.9 Hz); 13C NMR: δ 125.4, 128.3, 12.9, 130.4, 134.7, 143.2, 188.7.
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods III

Procedure details

A slurry of 3-bromopyridine (19 g, 120 mmol), 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (40 g, 150 mmol) and KF (23 g, 396 mmol) in THF (600 ml) and water (30 ml) was degassed with nitrogen for 10 min, then treated with tris(dibenzylideneacetone)-dipalladium(0) (2.2 g, 2.4 mmol) followed by tri-tert-butylphosphine (0.2 M solution in 1,4-dioxane; 2.4 ml, 0.48 mmol), and the reaction was stirred mechanically at ambient temperature for 30 min. The mixture was then heated at 50° C. for 1 h before being cooled to ambient temperature. The reaction was poured into ice-cold 0.5 N aqueous NaOH solution and stirred for 1 h. The solid product was collected by filtration, washed with water, allowed to dry under suction, then washed with isohexane and dried to give 3-(2-fluoro-5-nitrophenyl)pyridine as a grey solid (26.2 g, contaminated with dibenzylideneacetone): δH (400 MHz, CDCl3) 7.37 (1H, t, J 9), 7.45 (1H, ddd, J 8, 5 and 1), 7.89-7.93 (1H, m), 8.28-8.33 (1H, m), 8.40 (1H, dd, J 7 and 3), 8.71 (1H, d, J 4), 8.84 (1H, s).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Pentadien-3-one, 1,5-diphenyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Pentadien-3-one, 1,5-diphenyl-
Reactant of Route 3
Reactant of Route 3
1,4-Pentadien-3-one, 1,5-diphenyl-
Reactant of Route 4
Reactant of Route 4
1,4-Pentadien-3-one, 1,5-diphenyl-
Reactant of Route 5
Reactant of Route 5
1,4-Pentadien-3-one, 1,5-diphenyl-
Reactant of Route 6
1,4-Pentadien-3-one, 1,5-diphenyl-

Citations

For This Compound
3
Citations
JO Abuto, A Muchugi, AK Machocho - J. Pharm. Chem. Biol. Sci, 2018 - academia.edu
Warburgia ugandensis Sprague is one of the most utilized medicinal plants in Kenya. Due to overexploitation for its medicinal uses, the population size of this valuable plant species …
Number of citations: 10 www.academia.edu
FZ SADIKI, M El Idrissi - Applied Journal of Environmental …, 2019 - revues.imist.ma
In this work, we studied the chemical composition of the essential oil extracted from dried flowers of Anthemis nobilis L. harvested from the region of Fez (Morocco). The extraction of the …
Number of citations: 5 revues.imist.ma
HY Ahmed, SM Kareem, A Atef, NA Safwat… - Antioxidants, 2022 - mdpi.com
Saussurea costus is a medicinal plant with different bioactive compounds that have an essential role in biomedicine applications, especially in Arab nations. However, traditional …
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.